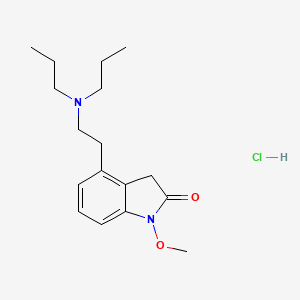
N-Methoxy Ropinirole Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methoxy Ropinirole Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The compound is known for its ability to stimulate dopamine D2 receptors within the brain, which helps alleviate symptoms associated with these conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy Ropinirole Hydrochloride involves several steps. One common method starts with the commercially available naphthalene derivative. The process includes a regioselective Birch reduction and an ozonolysis with concomitant ring closure to induce the required ring contraction . The preparation of crude Ropinirole hydrochloride from 6-[2-(di-n-propylamino) ethyl]-2-nitrophenyl acetic acid hydrochloride intermediate is achieved by subjecting it to specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically follows a multi-step synthesis process. This includes the use of various reagents and catalysts to ensure high yield and purity. The process is optimized to minimize byproducts and ensure the stability of the final product .
化学反应分析
Types of Reactions: N-Methoxy Ropinirole Hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, triethylamine, and various solvents like methanol. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions include various dimeric degradants, such as the methylene-bridged 1,3′-Dimer of Ropinirole. These products are often analyzed using techniques like LC-PDA/UV-MS and NMR to confirm their structures .
科学研究应用
N-Methoxy Ropinirole Hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of dopamine receptor agonists. In biology, it helps in understanding the pathways involved in Parkinson’s disease and Restless Legs Syndrome. In medicine, it is used to develop new therapeutic agents for these conditions. Industrially, it is used in the production of pharmaceuticals and other related compounds .
作用机制
The mechanism of action of N-Methoxy Ropinirole Hydrochloride involves its ability to stimulate dopamine D2 and D3 receptors within the brain. This stimulation helps in alleviating the symptoms of Parkinson’s disease and Restless Legs Syndrome by mimicking the effects of dopamine. The compound has a high affinity for these receptors, which makes it effective in its therapeutic applications .
相似化合物的比较
Similar Compounds: Similar compounds to N-Methoxy Ropinirole Hydrochloride include other dopamine agonists like Pramipexole and Rotigotine. These compounds also target dopamine receptors but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: What sets this compound apart is its specific methoxy group, which enhances its pharmacological profile. This modification allows for better receptor binding and increased efficacy in treating symptoms of Parkinson’s disease and Restless Legs Syndrome .
属性
分子式 |
C17H27ClN2O2 |
|---|---|
分子量 |
326.9 g/mol |
IUPAC 名称 |
4-[2-(dipropylamino)ethyl]-1-methoxy-3H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-18(11-5-2)12-9-14-7-6-8-16-15(14)13-17(20)19(16)21-3;/h6-8H,4-5,9-13H2,1-3H3;1H |
InChI 键 |
VUJMWJGARFYBOL-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


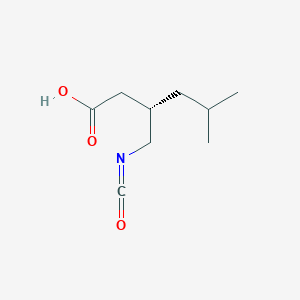
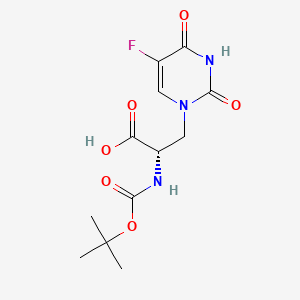
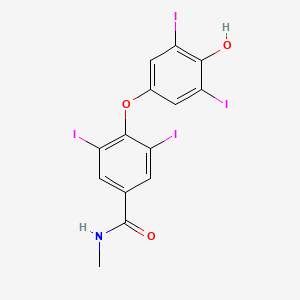
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
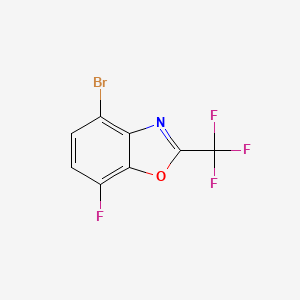
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
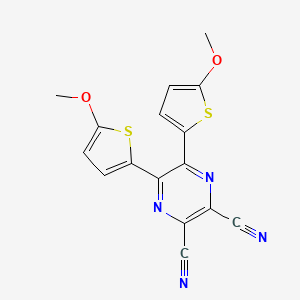

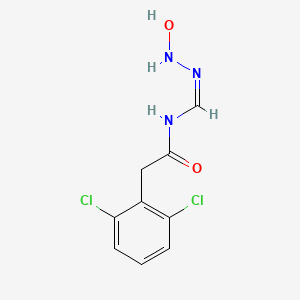
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
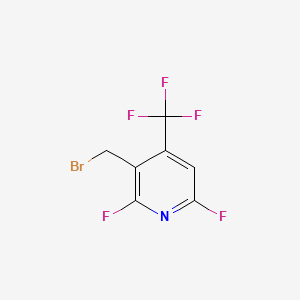
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)

